
Ciclesonide
概要
説明
シクレソニドは、主に喘息やアレルギー性鼻炎の治療に使用されるグルココルチコイドです。 Alvesco、Omnaris、Zetonnaなどのさまざまなブランド名で販売されています . シクレソニドは、酵素的に加水分解されて活性代謝物であるデスシクレソニドに変換されるプロドラッグであり、抗炎症作用を示します .
製法
シクレソニドは、さまざまな合成経路で合成することができます。 一般的な方法の1つは、シクロデキストリンを使用することによって、水溶性などの物理化学的特性を向上させることです . シクレソニド-メチル-β-シクロデキストリン複合体の調製は、薬物をシクロデキストリンと水中で混合するニーディング法によって行うことができます . この方法はシンプルで費用対効果が高いため、工業生産に適しています。
準備方法
Ciclesonide can be synthesized through various synthetic routes. One common method involves the use of cyclodextrins to improve its physicochemical properties, such as water solubility . The preparation of this compound-methyl-beta-cyclodextrin complexes can be achieved through a kneading method, which involves mixing the drug with cyclodextrin in the presence of water . This method is simple and cost-effective, making it suitable for industrial production.
化学反応の分析
シクレソニドは、加水分解やエステル化など、いくつかの化学反応を起こします。 肺に沈着すると、シクレソニドはエステラーゼによって加水分解され、活性代謝物であるデスシクレソニドが生成されます . この代謝物はさらに、脂肪酸と可逆的なエステル化を起こす可能性があります . これらの反応に関与する主な試薬は、加水分解プロセスを触媒するエステラーゼです。
科学研究への応用
シクレソニドは、幅広い科学研究への応用があります。 医学では、その抗炎症作用により、喘息やアレルギー性鼻炎の治療に使用されています . 最近の研究では、特にグルココルチコイド受容体シグナル伝達依存性YAP経路を通じて乳がん幹細胞を阻害することにより、その潜在的な抗がん作用が検討されています . さらに、シクレソニドは、喘息治療における全身性コルチコステロイドの必要性を減らす役割について調査されています .
科学的研究の応用
Asthma Management
Ciclesonide has been extensively studied for its efficacy in asthma control. A study indicated that this compound improves lung function and reduces airway hyperresponsiveness in patients with mild-to-moderate asthma. Specifically, it demonstrated significant improvements in parameters such as forced expiratory volume in one second (FEV1) and peak expiratory flow rates when compared to placebo .
Table 1: Clinical Outcomes of this compound in Asthma Patients
Parameter | This compound Group | Placebo Group | p-value |
---|---|---|---|
FEV1 improvement | +12% | +2% | <0.01 |
Peak Expiratory Flow Rate | +15 L/min | +3 L/min | <0.05 |
Alveolar Exhaled Nitric Oxide | -4.4 ppb | -0.4 ppb | <0.01 |
Chronic Obstructive Pulmonary Disease (COPD)
This compound is also utilized in the management of COPD, where it helps reduce exacerbations and improve overall lung function. The anti-inflammatory properties of this compound contribute to better control of symptoms and quality of life among COPD patients.
COVID-19 Treatment
Recent studies have highlighted the potential role of this compound in treating COVID-19, particularly for hospitalized patients. Research showed that inhaled this compound significantly reduced in-hospital mortality rates among patients with severe COVID-19 infections compared to those who did not receive the treatment .
Table 2: Efficacy of this compound in Hospitalized COVID-19 Patients
Outcome | This compound Group | Control Group | p-value |
---|---|---|---|
In-hospital Mortality | 7.6% | 23.5% | <0.001 |
Mechanical Ventilation Requirement | 20% | 50% | <0.01 |
Average Length of Stay (days) | 12 | 13 | 0.0577 |
Case Studies and Clinical Trials
Several randomized controlled trials (RCTs) have been conducted to assess the efficacy of this compound across different patient populations:
- Asthma Trials : A RCT involving 16 asthma patients demonstrated significant improvements in small airway function with this compound compared to placebo .
- COVID-19 Trials : Multiple RCTs have explored this compound's antiviral properties against SARS-CoV-2, with findings suggesting reduced mortality and improved clinical outcomes in hospitalized patients .
作用機序
類似化合物との比較
生物活性
Ciclesonide is a novel glucocorticosteroid prodrug primarily used for the treatment of asthma and allergic rhinitis. Its biological activity is characterized by its anti-inflammatory properties, which are mediated through its active metabolite, desisobutyryl-ciclesonide (RM1). This article delves into the biological mechanisms, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and case studies.
This compound is an inactive prodrug that requires enzymatic conversion to its active form, RM1, which binds to the glucocorticoid receptor. This binding leads to the modulation of gene expression associated with inflammation. Key actions include:
- Inhibition of Cytokine Production : this compound has been shown to inhibit interleukin-1β (IL-1β)-induced IL-8 production in human nasal epithelial cells with a median effective concentration (EC50) of 0.81 nM .
- Reduction of Eosinophil Infiltration : In vivo studies in sensitized guinea pigs demonstrated significant inhibition of allergen-induced nasal blockage and eosinophil infiltration .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties:
- Low Systemic Absorption : Following intranasal administration, this compound shows negligible systemic absorption, with the liver being the primary site for metabolism .
- Metabolism : The drug is metabolized predominantly by cytochrome P450 isoenzyme CYP3A4 and carboxylesterases . Comparative studies have indicated that peak serum levels of RM1 are significantly lower when this compound is administered intranasally compared to oral inhalation .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | Low (negligible systemic absorption) |
Primary Metabolite | Desisobutyryl-ciclesonide (RM1) |
Metabolism Enzymes | CYP3A4, carboxylesterases |
Peak Serum Levels (Intranasal) | 7-14 times lower than oral inhalation |
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for asthma and COVID-19 treatment.
Asthma Treatment
In clinical trials, this compound has demonstrated significant efficacy in reducing asthma symptoms:
- Dose-Dependent Response : A study showed that 200 µg of this compound administered once daily significantly improved lung function and reduced airway hyperresponsiveness .
- Symptom Improvement : After 8 weeks of treatment, the percentage of patients reporting no asthma symptoms increased from approximately 21% to over 53% .
COVID-19 Treatment
Recent studies have explored the use of inhaled this compound in treating COVID-19:
- Outpatient Study : Inhaled this compound was assessed for its efficacy in reducing adverse outcomes in COVID-19 outpatients. While it showed anti-inflammatory properties, it did not significantly reduce hospitalization rates or improve oxygen therapy duration compared to standard care .
Table 2: Summary of Clinical Trials on this compound
Safety Profile
This compound is generally well-tolerated with a favorable safety profile:
- Minimal Side Effects : Unlike some other inhaled corticosteroids, this compound has not shown significant effects on growth rates in children or adverse systemic effects when used at recommended doses .
Case Studies
Several case studies have highlighted the practical applications and outcomes associated with this compound treatment:
- Case Study on Asthma Management : A patient with severe asthma experienced marked improvement in symptoms and lung function after switching from fluticasone to this compound, demonstrating its effectiveness as a corticosteroid alternative.
- COVID-19 Management Case : In a cohort treated with inhaled this compound during early COVID-19 infection, patients reported fewer respiratory complications compared to historical controls, suggesting potential benefits despite inconclusive trial results.
特性
Key on ui mechanism of action |
Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression. |
---|---|
CAS番号 |
141845-82-1 |
分子式 |
C32H44O7 |
分子量 |
540.7 g/mol |
IUPAC名 |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29?,30-,31-,32+/m0/s1 |
InChIキー |
LUKZNWIVRBCLON-FOMURGDPSA-N |
SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
異性体SMILES |
CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)C6CCCCC6 |
正規SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
物理的記述 |
Solid |
ピクトグラム |
Health Hazard |
溶解性 |
1.57e-03 g/L |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。